2-(1-Amino-3,5-dimethylcyclohexyl)acetic acid
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Overview
Description
2-(1-Amino-3,5-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H19NO2. It contains a cyclohexane ring substituted with amino and carboxylic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3,5-dimethylcyclohexyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 1-amino-3,5-dimethylcyclohexane with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-3,5-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
2-(1-Amino-3,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Amino-3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar carboxylic acid functional group.
Cyclohexylamine: Contains a cyclohexane ring with an amino group but lacks the carboxylic acid group.
Uniqueness
2-(1-Amino-3,5-dimethylcyclohexyl)acetic acid is unique due to the presence of both amino and carboxylic acid functional groups on a cyclohexane ring.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(1-amino-3,5-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-3-8(2)5-10(11,4-7)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13) |
InChI Key |
UNQXSAANEQIZBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(CC(=O)O)N)C |
Origin of Product |
United States |
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